

Spectroscopic Data Validation for Novel Benzimidazolone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for novel benzimidazolone derivatives against the well-characterized benchmark compound, 1,3-dihydro-2H-benzimidazol-2-one. The objective is to offer a clear framework for the validation of new compounds within this class, utilizing fundamental spectroscopic techniques. Detailed experimental protocols and visual representations of analytical workflows and relevant biological pathways are included to support researchers in their drug discovery and development efforts.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the benchmark compound, 1,3-dihydro-2H-benzimidazol-2-one, and a selection of recently synthesized, novel benzimidazolone derivatives. This allows for a direct comparison of spectral features, aiding in the structural elucidation and validation of new chemical entities.

Benchmark Compound: 1,3-dihydro-2H-benzimidazol-2-one

Spectroscopic Technique	Data Type	Observed Values
¹ H NMR (DMSO-d ₆)	Chemical Shift (δ)	~10.7 ppm (s, 2H, NH), ~7.0 ppm (m, 4H, Ar-H)
¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ)	~154.5 (C=O), ~129.0 (Ar-C), ~108.5 (Ar-C)
FT-IR (KBr)	Absorption (ν)	~3250 cm ⁻¹ (N-H stretch), ~1700 cm ⁻¹ (C=O stretch)
Mass Spectrometry (EI)	Mass-to-Charge (m/z)	134 (M ⁺)

Novel Benzimidazolone Derivatives

Derivative 1: A Novel Benzimidazolone-Oxadiazole Hybrid

Spectroscopic Technique	Data Type	Observed Values[1]
¹ H NMR (DMSO-d ₆)	Chemical Shift (δ)	11.85 (s, 1H, NH), 8.10-7.30 (m, Ar-H)
¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ)	165.2 (C=O, oxadiazole), 154.1 (C=O, benzimidazolone), 142.5-110.0 (Ar-C)
FT-IR (KBr)	Absorption (ν)	3200-3000 (N-H), 1710 (C=O), 1620 (C=N) cm ⁻¹
Mass Spectrometry (ESI-MS)	Mass-to-Charge (m/z)	[M+H] ⁺ corresponding to the specific derivative

Derivative 2: N-Substituted Benzimidazolone Derivative

Spectroscopic Technique	Data Type	Observed Values
¹ H NMR (CDCl ₃)	Chemical Shift (δ)	7.80-7.10 (m, Ar-H), 4.20 (t, 2H, N-CH ₂), 2.10 (m, 2H, CH ₂)
¹³ C NMR (CDCl ₃)	Chemical Shift (δ)	155.0 (C=O), 135.0-110.0 (Ar-C), 45.0 (N-CH ₂), 25.0 (CH ₂)
FT-IR (KBr)	Absorption (ν)	2950 (C-H), 1705 (C=O), 1610 (Ar C=C) cm ⁻¹
Mass Spectrometry (ESI-MS)	Mass-to-Charge (m/z)	[M+H] ⁺ corresponding to the specific derivative

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectroscopy Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the benzimidazolone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquisition Parameters for ¹H NMR:
 - Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
 - Use a standard 30° or 90° pulse sequence.
 - Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
 - Use a relaxation delay of 1-2 seconds.

- Acquisition Parameters for ^{13}C NMR:
 - Set the spectral width to encompass the expected carbon chemical shift range (typically 0-200 ppm).[2][3]
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). [4]
 - Set the number of scans (typically 128 or more) to achieve a good signal-to-noise ratio, as the natural abundance of ^{13}C is low.[3]
 - Employ a relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm). Perform baseline correction.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR) FT-IR Protocol for Solid Samples:
 - Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
 - Sample Application: Place a small amount of the solid benzimidazolone derivative directly onto the ATR crystal surface.
 - Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
 - Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
 - Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

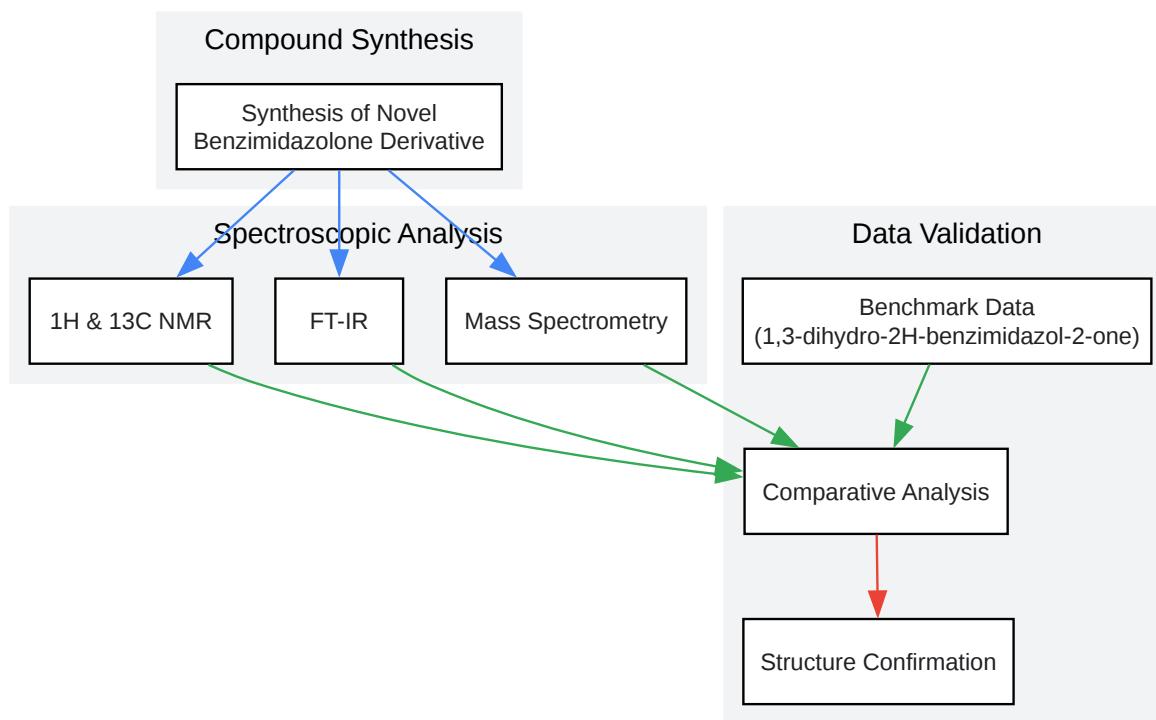
3. Mass Spectrometry (MS)

- Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry Protocol:

- Sample Preparation: Prepare a dilute solution of the benzimidazolone derivative in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI). For EI, the sample can be introduced directly if sufficiently volatile, or via a GC inlet.
- Ionization:
 - EI: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]
 - ESI: The sample solution is passed through a charged capillary at a high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules.
- Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

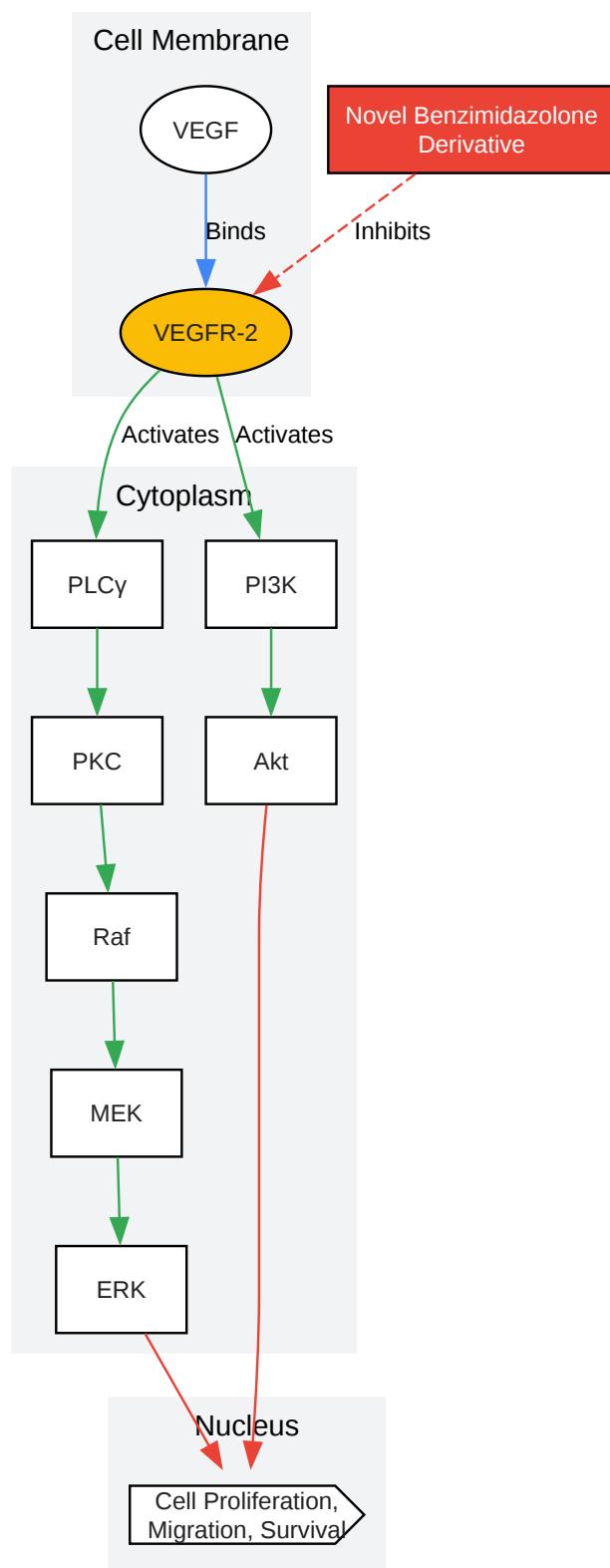
Mandatory Visualizations

Workflow for Spectroscopic Data Validation

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Caption: Workflow for the validation of novel benzimidazolone derivatives.

VEGFR-2 Signaling Pathway and Potential Inhibition by Benzimidazolone Derivatives



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Caption: Potential inhibition of the VEGFR-2 signaling pathway by novel benzimidazolone derivatives.

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